molecular formula C17H18N2O4 B1653333 2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803611-36-0

2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1653333
CAS RN: 1803611-36-0
M. Wt: 314.34
InChI Key: MIQPYUIMMIXBHR-UHFFFAOYSA-N
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Description

The compound “2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a dihydroisoindole group, which is a bicyclic structure with a six-membered benzene ring fused to a five-membered ring containing a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the dihydroisoindole group. The tert-butoxy group might be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxazole ring and the dihydroisoindole group would contribute to the rigidity of the molecule, while the tert-butoxy group would add some bulkiness .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The oxazole ring might be involved in nucleophilic substitution or electrophilic addition reactions. The dihydroisoindole group might undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. It could potentially interact with biological targets through hydrogen bonding or other intermolecular interactions .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

2-[[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)22-10-12-8-11(18-23-12)9-19-15(20)13-6-4-5-7-14(13)16(19)21/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPYUIMMIXBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=NO1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129227
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[5-[(1,1-dimethylethoxy)methyl]-3-isoxazolyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

CAS RN

1803611-36-0
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[5-[(1,1-dimethylethoxy)methyl]-3-isoxazolyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803611-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[5-[(1,1-dimethylethoxy)methyl]-3-isoxazolyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

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